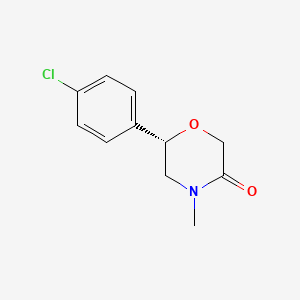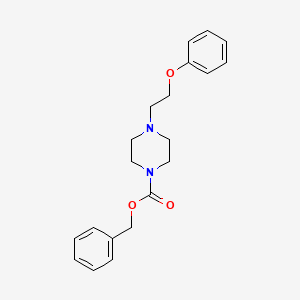![molecular formula C16H21NO5 B12622016 (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone CAS No. 913541-65-8](/img/structure/B12622016.png)
(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone is a chiral compound with potential applications in various fields of chemistry and pharmacology. The compound features a cyclohexanone core with a nitroethyl group and a dimethoxyphenyl substituent, making it a complex molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2,4-dimethoxybenzaldehyde.
Formation of Nitroalkene: The first step involves the condensation of 2,4-dimethoxybenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide to form the corresponding nitroalkene.
Michael Addition: The nitroalkene undergoes a Michael addition with cyclohexanone in the presence of a chiral catalyst to form the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: The nitro group in (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol solvent, room temperature.
Oxidation: Potassium permanganate, water solvent, elevated temperature.
Substitution: Sodium hydride, dimethylformamide solvent, room temperature.
Major Products
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethoxyphenyl group may enhance the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-[(S)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone
- (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclopentanone
- (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cycloheptanone
Uniqueness
(S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone is unique due to its specific chiral configuration and the presence of both nitro and dimethoxyphenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
913541-65-8 |
|---|---|
Molekularformel |
C16H21NO5 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
(2S)-2-[(1R)-1-(2,4-dimethoxyphenyl)-2-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H21NO5/c1-21-11-7-8-13(16(9-11)22-2)14(10-17(19)20)12-5-3-4-6-15(12)18/h7-9,12,14H,3-6,10H2,1-2H3/t12-,14+/m0/s1 |
InChI-Schlüssel |
AUPSEXUCHLBIKK-GXTWGEPZSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)[C@H](C[N+](=O)[O-])[C@@H]2CCCCC2=O)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(C[N+](=O)[O-])C2CCCCC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12621935.png)
![4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene](/img/structure/B12621944.png)
![(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B12621945.png)
![2-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12621964.png)

![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621972.png)
![2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12621973.png)
![1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone](/img/structure/B12621976.png)

-lambda~5~-phosphane](/img/structure/B12621995.png)



methanone](/img/structure/B12622015.png)
